molecular formula C7H9NO3S B12007238 4-Methylphenyl sulfamate CAS No. 25998-90-7

4-Methylphenyl sulfamate

Cat. No.: B12007238
CAS No.: 25998-90-7
M. Wt: 187.22 g/mol
InChI Key: JGUNVLAWEAPEAA-UHFFFAOYSA-N
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Description

4-Methylphenyl sulfamate is an organosulfur compound with the molecular formula C7H9NO3S. It is a sulfamate ester derived from 4-methylphenol (p-cresol) and sulfamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylphenyl sulfamate can be synthesized through the reaction of 4-methylphenol with sulfamic acid in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the sulfamate ester. The reaction can be represented as follows:

4-Methylphenol+Sulfamic acid4-Methylphenyl sulfamate+Water\text{4-Methylphenol} + \text{Sulfamic acid} \rightarrow \text{this compound} + \text{Water} 4-Methylphenol+Sulfamic acid→4-Methylphenyl sulfamate+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products

Scientific Research Applications

4-Methylphenyl sulfamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylphenyl sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl sulfonate
  • 4-Methylphenylamine
  • 4-Methylphenyl sulfate

Uniqueness

4-Methylphenyl sulfamate is unique due to its sulfamate ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfamate group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

25998-90-7

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

(4-methylphenyl) sulfamate

InChI

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

JGUNVLAWEAPEAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)N

Origin of Product

United States

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